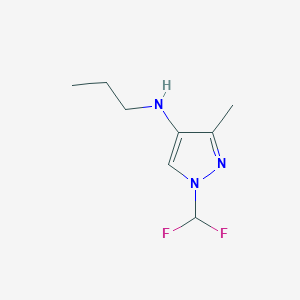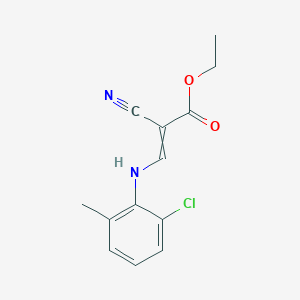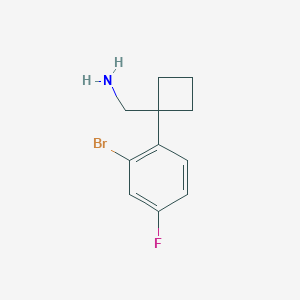
1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a propylamine group. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable compound for various applications in scientific research and industry.
Preparation Methods
The synthesis of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves several steps, typically starting with the preparation of the pyrazole ring. One common method involves the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic conditions to form the pyrazole ring. The difluoromethyl group can be introduced via difluoromethylation reactions, which often employ reagents such as difluoromethyl iodide or difluoromethyl sulfone . Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions: Reagents such as halogenating agents, acids, and bases are commonly used in these reactions.
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with target enzymes or receptors, influencing their activity. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical effects . The compound’s ability to act as a bioisostere of alcohol, thiol, and amine moieties further enhances its versatility in biological systems .
Comparison with Similar Compounds
1-(Difluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-(Trifluoromethyl)-3-methyl-N-propyl-1H-pyrazol-4-amine: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can lead to differences in lipophilicity and hydrogen bonding ability.
1-(Difluoromethyl)-3-methyl-N-ethyl-1H-pyrazol-4-amine: The ethyl group in place of the propyl group can affect the compound’s steric properties and reactivity.
1-(Difluoromethyl)-3-methyl-N-isopropyl-1H-pyrazol-4-amine: The isopropyl group introduces additional steric hindrance, potentially altering the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C8H13F2N3 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(difluoromethyl)-3-methyl-N-propylpyrazol-4-amine |
InChI |
InChI=1S/C8H13F2N3/c1-3-4-11-7-5-13(8(9)10)12-6(7)2/h5,8,11H,3-4H2,1-2H3 |
InChI Key |
NQTJYKFIERIAFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CN(N=C1C)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737361.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine](/img/structure/B11737371.png)
![4-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737373.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11737378.png)
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3,5-difluorophenyl)methyl]amine](/img/structure/B11737379.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11737391.png)
![3-({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11737396.png)

![N-[(5-fluorothiophen-2-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11737408.png)
![ethyl (2Z)-2-(3-fluoro-6H-benzo[c][1]benzoxepin-11-ylidene)acetate](/img/structure/B11737412.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B11737413.png)
![N-[2-(dimethylamino)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine](/img/structure/B11737417.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11737425.png)
